

Application Notes and Protocols for Ald-PEG1-C2-Boc

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Compound of Interest

Compound Name: Ald-PEG1-C2-Boc

Cat. No.: B605288

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-PEG1-C2-Boc is a versatile heterobifunctional linker molecule widely employed in bioconjugation and the development of targeted therapeutics, particularly as a component of Proteolysis Targeting Chimeras (PROTACs).[1] This linker features a terminal aldehyde group for conjugation to amine-containing molecules, a single polyethylene glycol (PEG) unit to enhance solubility and provide spacing, and a Boc-protected amine for subsequent orthogonal ligation strategies. Understanding its solubility, proper handling, and reaction protocols is crucial for its successful application in research and drug development.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O ₄	[1]
Molecular Weight	202.25 g/mol	[1]
CAS Number	2100306-48-5	[1]
Appearance	Varies (typically a solid or oil)	

Solubility

Quantitative solubility data for **Ald-PEG1-C2-Boc** is not readily available in public literature. However, based on the solubility of structurally similar PEG linkers, the following provides an estimated solubility profile. Researchers should perform small-scale solubility tests to determine the optimal solvent for their specific application.

Solvent	Estimated Solubility	Notes
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL	A common solvent for creating high-concentration stock solutions.
Dimethylformamide (DMF)	Soluble	Another suitable organic solvent for stock solutions.
Water	≥ 100 mg/mL (for a similar bromo-PEG linker)	The PEG unit enhances aqueous solubility. [2]
Methanol/Ethanol	Soluble	Can be used for reactions and purifications.

Handling and Storage

Storage: For long-term stability, **Ald-PEG1-C2-Boc** should be stored at -20°C. For short-term storage, 4°C is acceptable.[\[2\]](#) It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde moiety.

Handling:

- **Weighing:** As PEGylated compounds can be hygroscopic, it is advisable to allow the container to equilibrate to room temperature before opening to minimize moisture uptake.
- **Stock Solutions:** Prepare stock solutions in anhydrous solvents like DMSO or DMF. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for extended stability (up to 6 months at -80°C).[\[2\]](#)

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes the conjugation of **Ald-PEG1-C2-Boc** to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule) via reductive amination.

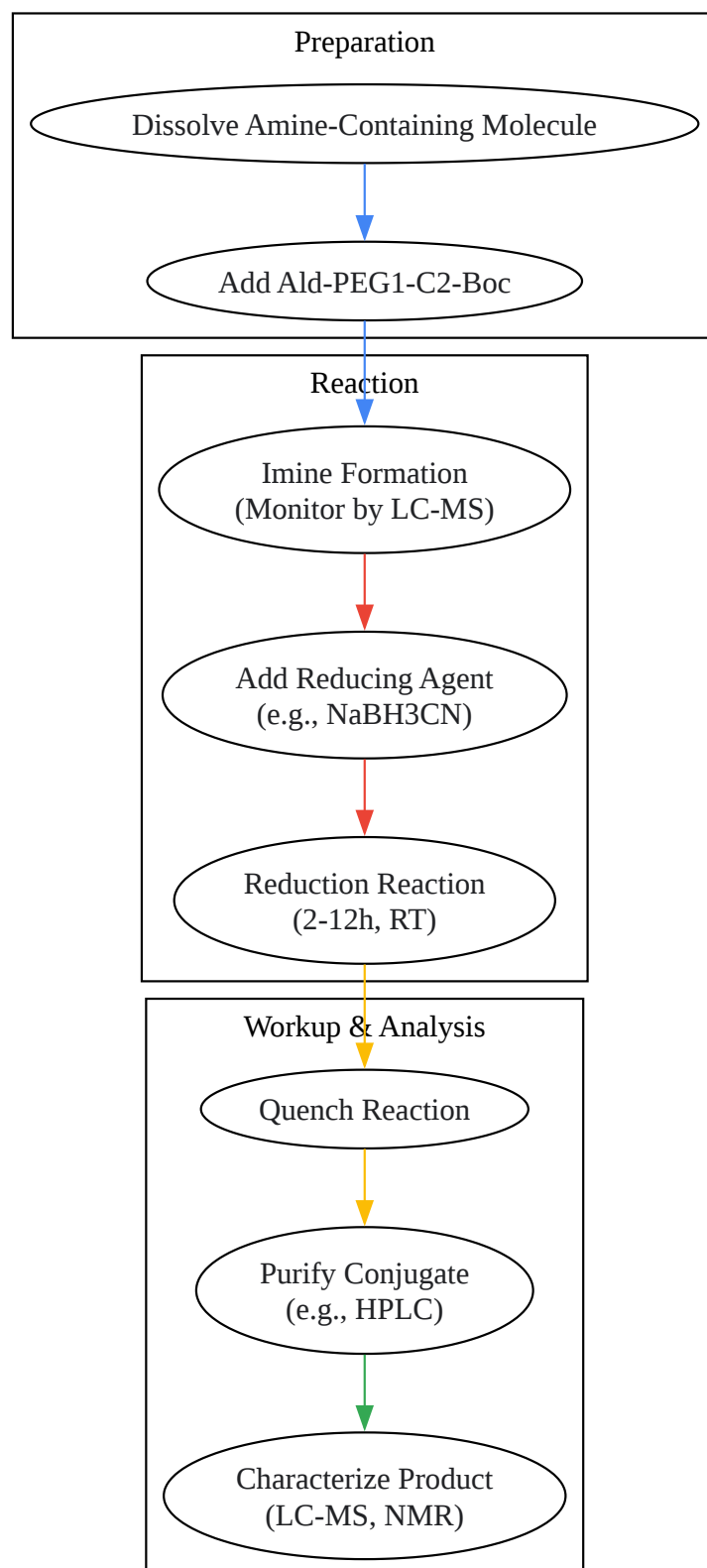
Materials:

- **Ald-PEG1-C2-Boc**
- Amine-containing molecule of interest
- Anhydrous reaction solvent (e.g., methanol, DMF, or a buffered aqueous solution like PBS, pH 6.5-7.5)
- Reducing agent (e.g., sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride (STAB))
- Acetic acid (optional, to catalyze imine formation)
- Quenching solution (e.g., Tris buffer or ammonium chloride)
- Purification system (e.g., HPLC, column chromatography)

Procedure:

- **Dissolution:** Dissolve the amine-containing molecule in the chosen reaction solvent.
- **Addition of **Ald-PEG1-C2-Boc**:** Add a 1.2 to 2-fold molar excess of **Ald-PEG1-C2-Boc** to the reaction mixture.
- **Imine Formation:** Gently agitate the mixture at room temperature. The reaction progress can be monitored by LC-MS to observe the formation of the imine intermediate. A few drops of acetic acid can be added to accelerate this step.
- **Reduction:** Once imine formation is observed, add a 2 to 5-fold molar excess of the reducing agent (e.g., NaBH_3CN).

- **Reaction:** Allow the reaction to proceed for 2-12 hours at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed and the desired product is formed.
- **Quenching:** Quench the reaction by adding a suitable quenching solution to consume any excess reducing agent.
- **Purification:** Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.
- **Characterization:** Confirm the identity and purity of the final conjugate by analytical techniques such as LC-MS and NMR.

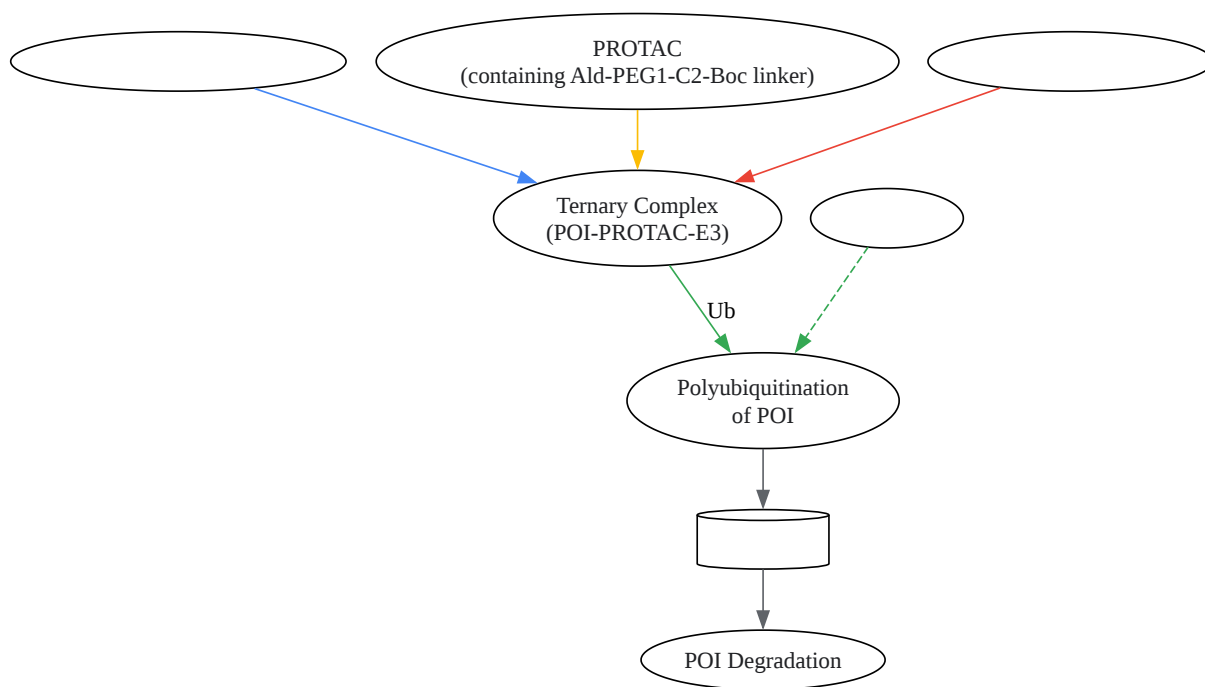


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Signaling Pathways and Applications

Ald-PEG1-C2-Boc is a key building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.

The aldehyde functionality of **Ald-PEG1-C2-Boc** can be used to conjugate the linker to one of the ligands, while the Boc-protected amine can be deprotected to allow for the attachment of the second ligand, completing the PROTAC structure.



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Conclusion

Ald-PEG1-C2-Boc is a valuable tool for researchers in bioconjugation and drug development. Its bifunctional nature allows for the straightforward linkage of molecules, and its PEG component can improve the physicochemical properties of the resulting conjugates. By following the recommended handling, storage, and reaction protocols, researchers can effectively utilize this linker in their synthetic strategies, particularly in the construction of PROTACs for targeted protein degradation.

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References

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